molecular formula C28H14Na2O12S2 B14482689 1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 65520-52-7

1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt

Cat. No.: B14482689
CAS No.: 65520-52-7
M. Wt: 652.5 g/mol
InChI Key: UDLJGIHSWWNXIW-UHFFFAOYSA-L
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Description

1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt is a chemical compound with the molecular formula C14H6Na2O7S. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains sulfonic acid and hydroxy groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt typically involves the sulfonation of anthracene followed by oxidation and subsequent neutralization with sodium hydroxide. The industrial production methods may vary, but they generally follow these steps:

    Sulfonation: Anthracene is treated with sulfuric acid to introduce the sulfonic acid group.

    Oxidation: The sulfonated anthracene is then oxidized using an oxidizing agent such as potassium permanganate or nitric acid to form the quinone structure.

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.

Chemical Reactions Analysis

1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: It serves as a staining agent in biological studies to visualize cellular components.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt involves its ability to interact with various molecular targets. The sulfonic acid and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and proteins, affecting their function. The quinone structure also enables it to participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt can be compared with other similar compounds such as:

    1-Anthraquinonesulfonic acid: Similar structure but lacks the hydroxy group.

    9,10-Anthraquinone-2-sulfonic acid: Different position of the sulfonic acid group.

    Anthraquinone-2-sulfonic acid sodium salt: Similar sulfonic acid group but different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and applications.

Properties

CAS No.

65520-52-7

Molecular Formula

C28H14Na2O12S2

Molecular Weight

652.5 g/mol

IUPAC Name

disodium;5-hydroxy-9,10-dioxoanthracene-1-sulfonate

InChI

InChI=1S/2C14H8O6S.2Na/c2*15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17;;/h2*1-6,15H,(H,18,19,20);;/q;;2*+1/p-2

InChI Key

UDLJGIHSWWNXIW-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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